Cerevisterol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cerevisterol can be synthesized from ergosterol through a series of chemical reactionsThe synthetic route typically includes steps such as oxidation, reduction, and hydroxylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as fungi. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. High-performance liquid chromatography is commonly used to isolate this compound from complex mixtures .

Análisis De Reacciones Químicas

Types of Reactions: Cerevisterol undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions include various hydroxylated derivatives of this compound, which can exhibit different bioactive properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Cerevisterol has demonstrated promising antimicrobial properties against several pathogenic microorganisms. Research indicates that it inhibits the growth of:

- Salmonella typhi : Minimum inhibitory concentration (MIC) of 25 µg/mL.

- Staphylococcus aureus : MIC of 25 µg/mL.

- Aspergillus niger : MIC of 25 µg/mL.

- Enterococcus faecalis : MIC of 50 µg/mL.

The minimum bactericidal concentrations (MBCs) for these pathogens are as follows:

| Pathogen | MBC (µg/mL) |

|---|---|

| Salmonella typhi | 50 |

| Staphylococcus aureus | 100 |

| Enterococcus faecalis | 200 |

| Aspergillus niger | 100 |

Furthermore, this compound has been shown to modify the activity of various antibiotics, enhancing or reducing their efficacy at sub-inhibitory concentrations . This resistance-modifying activity suggests potential applications in overcoming antibiotic resistance in clinical settings.

Anti-inflammatory Properties

This compound's anti-inflammatory capabilities have been investigated extensively. Studies reveal that it can alleviate inflammation by suppressing key signaling pathways such as MAPK and NF-κB. Specifically, this compound treatment in LPS-stimulated macrophages resulted in:

- Reduced production of nitric oxide (NO) and prostaglandin E2 (PGE2).

- Decreased expression levels of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

The following table summarizes the effects observed in cellular assays:

| Cytokine | Expression Change (LPS vs. CRVS Treatment) |

|---|---|

| TNF-α | Significantly reduced |

| IL-1β | Significantly reduced |

| IL-6 | Significantly reduced |

These findings indicate that this compound may serve as a natural therapeutic agent for treating inflammatory diseases .

Other Potential Applications

In addition to its antimicrobial and anti-inflammatory effects, this compound has been explored for other therapeutic benefits:

Mecanismo De Acción

Cerevisterol exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory Action: Suppresses the production of nitric oxide and prostaglandin E2 by reducing the expression of inducible nitric oxide synthase and cyclooxygenase-2.

Molecular Pathways: Inhibits the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells by blocking the phosphorylation of inhibitory protein κBα.

Comparación Con Compuestos Similares

Cerevisterol is unique among sterols due to its specific hydroxylation pattern and bioactive properties. Similar compounds include:

Ergosterol: A precursor in the biosynthesis of this compound, found in fungi.

Cholesterol: A structurally related sterol found in animal cells.

Stigmasterol: A plant sterol with similar bioactive properties.

This compound stands out due to its potent anti-inflammatory and antimicrobial activities, making it a valuable compound for various scientific and industrial applications .

Propiedades

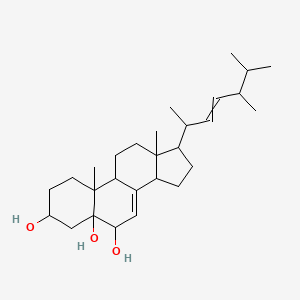

IUPAC Name |

17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXHRTZAVQOQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.